![molecular formula C10H10BrN3O B1330970 2-[(6-Bromoquinazolin-4-yl)amino]ethanol CAS No. 99057-99-5](/img/structure/B1330970.png)
2-[(6-Bromoquinazolin-4-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives can involve various methods, including the dimerization of benzamides as described in the first paper. This process is directed by aminoquinoline and promoted by cobalt, using ethanol as a solvent. The presence of a bromo substituent on the quinazoline ring, as in the compound of interest, is compatible with the reaction conditions outlined in the paper .
Molecular Structure Analysis
While the exact molecular structure of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol is not analyzed in the provided papers, the second paper discusses the synthesis and characterization of a tetrahydroquinazoline derivative. The characterization of such compounds typically involves spectral methods like FT-IR, NMR, and mass spectrometry, which can be applied to determine the structure of related compounds .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol. However, the first paper indicates that quinazoline derivatives can undergo cobalt-promoted dimerization, and the presence of various functional groups, including bromo, does not hinder this reaction . This suggests that the compound may also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol are not directly discussed in the papers. However, the second paper provides information on the thermal properties of a related quinazoline derivative, which includes the presence of ethanol in the complex and its behavior upon thermal decomposition. Such analyses can give an indication of the stability and reactivity of similar compounds .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Quinazolinones : This compound is used in the synthesis of quinazolinones, which have been investigated for their various biological activities. For instance, Sahu et al. (2008) synthesized 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, revealing their potential in antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).
Biological Activities
- Cytotoxicity Studies : Khoza et al. (2015) used a derivative of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol in the synthesis of novel polycarbo-substituted imidazoquinazolines. These compounds were evaluated for their cytotoxicity against human breast and cervical cancer cells, demonstrating the compound's utility in cancer research (Khoza, Makhafola, & Mphahlele, 2015).
Catalytic Applications
- Catalysis in Organic Synthesis : The compound serves as a catalyst or intermediate in various organic syntheses. For example, Niknam et al. (2011) used a related compound in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting its role in facilitating chemical reactions (Niknam, Jafarpour, & Niknam, 2011).
Fluorescence and Luminescence Studies
- Fluorescence Quantum Yield Studies : Hisham et al. (2019) conducted research on N-aryl-2-aminoquinolines, related to 2-[(6-Bromoquinazolin-4-yl)amino]ethanol, exploring their fluorescence properties. This indicates the potential use of such compounds in fluorescence-based applications and studies (Hisham et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of how this compound interacts with the body’s biochemical pathways .
Pharmacokinetics
These properties will be crucial in determining the compound’s bioavailability and overall pharmacological profile .
Result of Action
The molecular and cellular effects of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol’s action are currently unknown. Future studies will likely focus on elucidating these effects to better understand the compound’s potential therapeutic applications .
properties
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYXDOBAKHYWFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349445 |
Source
|
Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Bromoquinazolin-4-yl)amino]ethanol | |
CAS RN |
99057-99-5 |
Source
|
Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.